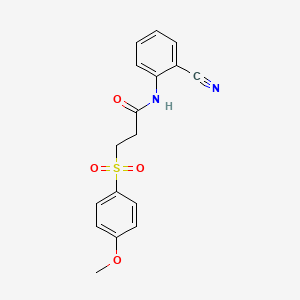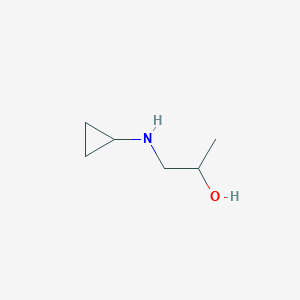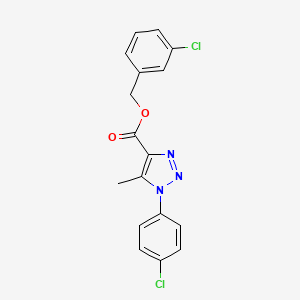![molecular formula C15H23BO3 B2794232 2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1431792-82-3](/img/structure/B2794232.png)
2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C15H16O2 . It is also known as 2-[2-(3-Methoxyphenyl)ethyl]phenol . This compound is an intermediate used to prepare sarpogrelate (S142300, HCl salt) analogues . Sarpogrelate hydrochloride is a potent and selective 5-HT2A receptor antagonist and also an antiplatelet agent .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined by single crystal X-ray diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 45.0 to 49.0 °C, a boiling point of 347.6±22.0 °C (Predicted), a density of 1.111±0.06 g/cm3 (Predicted), and a pKa of 10.30±0.30 (Predicted) .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
The compound has been studied in the context of catalysis and chemical synthesis. In one study, the compound was used in the diboration of bis(4-methoxyphenyl)ethyne, demonstrating its role in complex organic reactions involving boronate ester substituents (Clegg et al., 1996).
Crystallography and Structural Analysis
Research has also focused on the crystallography of similar compounds. For example, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane was synthesized and its crystal structure analyzed, providing insights into the arrangement of atoms and bonds in such compounds (Seeger & Heller, 1985).
Material Science and Polymer Chemistry
The compound has applications in material science, particularly in the synthesis of polymers. For instance, derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane were synthesized, potentially useful in creating new materials for LCD technology and treating neurodegenerative diseases (Das et al., 2015).
Molecular Chemistry and Boron Chemistry
Studies have been conducted on the synthesis of various molecular structures involving dioxaborolane, contributing to our understanding of boron chemistry and molecular interactions (Coombs et al., 2006).
Electronic and Optical Materials
The compound is significant in the development of electronic and optical materials. Research on polymers containing dioxaborolane units has led to the creation of deeply colored polymers with potential applications in electronic devices and displays (Welterlich et al., 2012).
Pharmaceuticals and Drug Development
In the pharmaceutical industry, derivatives of dioxaborolane have been explored for their potential in drug development. For example, pinacolyl boronate-substituted stilbenes were synthesized as novel lipogenic inhibitors, indicating possible applications in lipid-lowering drugs (Das et al., 2011).
Eigenschaften
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-6-8-13(11-12)17-5/h6-8,11H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSAJHBCRBNBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2794150.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2794152.png)
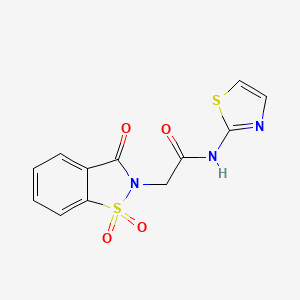
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2794157.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide](/img/structure/B2794160.png)
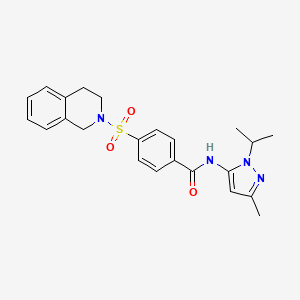
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2794166.png)
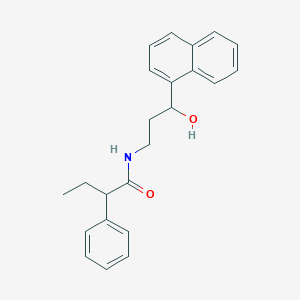
![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)
